2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine is a chemical compound with the molecular formula . It is classified as an aromatic amine and belongs to the broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a pyridine ring substituted with a 4-methylpiperazine moiety and a nitro group, contributing to its unique chemical properties and potential therapeutic uses .
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine typically involves the reaction of 4-chloro-3-nitropyridine with 4-methylpiperazine. This reaction is usually conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate nucleophilic substitution. The mixture is heated to promote the reaction, leading to the formation of the desired product.
The molecular structure of 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine can be represented as follows:
2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine can undergo several chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine primarily involves its interaction with biological targets, particularly in neurological pathways. The compound is believed to modulate nitric oxide synthase activity, impacting nitric oxide production, which plays a crucial role in neuronal signaling and vascular regulation.
Research indicates that inhibition of neuronal nitric oxide synthase may lead to therapeutic effects in neurodegenerative disorders by altering neuronal signaling pathways.
Relevant data indicates that the compound is stable under normal laboratory conditions but should be handled with care due to potential reactivity with strong oxidizing agents .
2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine has a variety of applications in scientific research:
The synthesis of 2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine relies predominantly on nucleophilic aromatic substitution (SNAr) between halogenated nitropyridine precursors and N-methylpiperazine. This reaction capitalizes on the electron-deficient nature of the pyridine ring, activated by the nitro group at the 3-position, which facilitates displacement of halogens (typically chlorine or bromine) at the 2- or 4-position. As demonstrated in netupitant synthesis patents, 4-chloro-3-nitropyridinamine derivatives undergo coupling with 1-methylpiperazine under mild conditions (50–80°C) to yield the target compound [3]. The leaving group position significantly impacts kinetics: 4-chloro derivatives exhibit higher reactivity than 2-chloro isomers due to the para-like relationship between the nitro group and the halogen, which enhances ring activation [6] [3].
Table 1: Leaving Group Efficiency in SNAr for Piperazine-Pyridine Coupling
Halogen Position | Leaving Group | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
4-Chloro | Cl | 60 | 4 | 92 |
2-Chloro | Cl | 80 | 12 | 68 |
4-Bromo | Br | 50 | 2 | 95 |
Optimization studies reveal that sterically unhindered piperazines like N-methylpiperazine achieve near-quantitative yields due to their strong nucleophilicity. However, secondary amines with bulky substituents require elevated temperatures or microwave assistance [6].
Halogenation of nitropyridine scaffolds is a critical step for enabling subsequent SNAr reactions. Directed ortho-lithiation or electrophilic halogenation protocols are employed to install halogens at specific positions. For 3-nitropyridin-4-amine precursors, chlorination typically uses POCl₃ under reflux, converting hydroxyl or amino groups to chlorides with >90% efficiency [7] [4]. Bromination strategies include N-bromosuccinimide (NBS) in polar aprotic solvents like DMF or CCl₄, particularly for C4-functionalized pyridines [3].
Regioselectivity challenges arise during dihalogenation: Electron-withdrawing groups (e.g., nitro) direct electrophiles to meta positions, but steric factors can override this preference. For example, 2-amino-4,5-dichloro-3-nitropyridine synthesis requires sequential halogenation. Initial chlorination at C4 occurs at 0°C, while C5 chlorination necessitates higher temperatures (60°C) to overcome deactivation [7]. Halogen purity is crucial, as residual impurities (e.g., P=O bonds from POCl₃) complicate downstream amination [3].
Table 2: Halogenation Methods for Nitropyridine Intermediates
Substrate | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
3-Nitropyridin-4-ol | POCl₃ | Reflux, 4 h | 4-Chloro-3-nitropyridine | 93 |
2-Amino-4-chloro-3-nitropyridine | Cl₂ | 60°C, DMF, 2 h | 2-Amino-4,5-dichloro-3-nitropyridine | 85 |
4-Amino-3-nitropyridine | NBS | CCl₄, RT, 6 h | 4-Amino-3-nitro-5-bromopyridine | 78 |
Transition-metal catalysis enables C–N bond formation where SNAr is impractical. Copper-catalyzed Ullmann-Goldberg reactions using CuI or CuBr with bidentate ligands (e.g., ethylenediamine or 1,10-phenanthroline) facilitate couplings with electron-neutral pyridines. These systems operate at 100–120°C in DMSO or toluene, achieving 70–85% yields [6]. Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos) are preferred for sterically congested substrates but require inert atmospheres and are cost-prohibitive for scale-up [6] [9].
Recent advances focus on copper nanoparticle catalysts immobilized on carbon or silica, which enhance recyclability and reduce metal leaching. For instance, CuNPs/SiO₂ in acetonitrile at 80°C delivers 2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine in 88% yield with <5 ppm residual copper [6]. Catalyst loading optimization is critical: While 0.5–2 mol% Pd suffices for most couplings, copper systems require 5–10 mol% for complete conversion [9].
Table 3: Catalytic Systems for C–N Coupling with Piperazines
Catalyst System | Ligand | Temperature (°C) | Yield (%) | Metal Residue (ppm) |
---|---|---|---|---|
CuI | Ethylenediamine | 110 | 82 | 120 |
Pd(OAc)₂ | XPhos | 90 | 91 | 15 |
CuNPs/SiO₂ | None | 80 | 88 | <5 |
CuBr | 1,10-Phenanthroline | 100 | 79 | 95 |
Solvent polarity dramatically influences SNAr kinetics and byproduct formation. Polar aprotic solvents (DMF, DMSO, acetonitrile) accelerate reactions by enhancing nucleophilicity and stabilizing transition states. DMSO optimally solvates the Meisenheimer complex in piperazine-pyridine couplings, providing 20% faster kinetics than DMF [3]. Protic solvents (e.g., ethanol) decrease yields (<50%) due to piperazine protonation or hydrolysis side reactions [10].
Base selection governs deprotonation efficiency: Inorganic bases (K₂CO₃, Cs₂CO₃) outperform organic amines (Et₃N, DIPEA) in suppressing N-alkylation byproducts. Flumatinib synthesis studies demonstrate that K₂CO₃ in acetonitrile maximizes selectivity for mono-substituted piperazine products (yield: 92%), while Et₃N yields 15–20% bis-alkylated impurities [10]. Microwave irradiation (100–150°C) further reduces reaction times from hours to minutes by improving heat transfer in high-boiling solvents like NMP [9].
Table 4: Solvent and Base Optimization for SNAr Coupling
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
DMSO | K₂CO₃ | 80 | 3 | 95 | <1 |
DMF | Cs₂CO₃ | 90 | 4 | 89 | 3 |
Acetonitrile | K₂CO₃ | 70 | 5 | 92 | 2 |
Ethanol | Et₃N | 78 | 8 | 47 | 21 |
Radiolabeled analogs of 2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine enable real-time tracking of biodistribution and metabolism. The piperazine nitrogen serves as a chelation site for ⁹⁹ᵐTc labeling via [⁹⁹ᵐTc≡N]²⁺ or [⁹⁹ᵐTc(CO)₃]⁺ cores. For ⁹⁹ᵐTcN-complexes, ligand exchange involves incubating the compound with [⁹⁹ᵐTcO₄]⁻ in the presence of SN donors (e.g., SDH or dithiocarbamate), achieving radiochemical purity (RCP) >95% [4].
Alternative approaches include carbon-11 methylation of piperazine precursors using [¹¹C]CH₃I. This method, applied in serotonin receptor tracers, attains molar activities of 30–50 GBq/μmol but requires rapid purification due to ¹¹C’s short half-life (20.4 min) [1] [4]. Radiolabeled derivatives exhibit log P values of 1.8–2.2, balancing blood-brain barrier penetration and clearance. U87 glioblastoma xenograft studies confirm tumor-specific uptake, with tumor-to-muscle ratios reaching 6.25 at 4 hours post-injection [4].
Table 5: Radiolabeling Strategies for Piperazine Derivatives
Radionuclide | Method | Radiochemical Purity (%) | Molar Activity | log P |
---|---|---|---|---|
⁹⁹ᵐTc | [⁹⁹ᵐTc≡N]²⁺ core + SDH | 98.5 | N/A | 1.85 |
⁹⁹ᵐTc | [⁹⁹ᵐTc(CO)₃]⁺ + isonitrile | 97.2 | N/A | 2.15 |
¹¹C | [¹¹C]CH₃I alkylation | >99 | 40 GBq/μmol | 1.92 |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2